1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its versatile applications in various fields such as medicinal chemistry, material sciences, and industrial processes. Benzotriazole derivatives are recognized for their stability, unique electronic properties, and ability to form strong non-covalent interactions, making them valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the butyl halide, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate .
Industrial Production Methods: On an industrial scale, the production of benzotriazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized benzotriazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.
Major Products:
Scientific Research Applications
1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, antibacterial, and antiviral properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the production of materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole involves its ability to form strong non-covalent interactions with enzymes and receptors. The compound’s large conjugated system allows for π–π stacking interactions, while its hydrogen bond acceptors facilitate binding with biological targets. These interactions enable the compound to modulate various biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
- 1H-Benzotriazole
- 1-(Chloromethyl)-1H-benzotriazole
- 1-(Trimethylsilylmethyl)-benzotriazole
- 1H-Benzotriazole-1-methanol
- N,N-Dimethylaminomethylbenzotriazole
Comparison: 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole stands out due to its unique butyl substitution, which enhances its solubility and reactivity compared to other benzotriazole derivatives. This structural modification allows for more efficient interactions with biological targets and improved performance in industrial applications .
Properties
IUPAC Name |
1-[4-(benzotriazol-1-yl)butyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-3-9-15-13(7-1)17-19-21(15)11-5-6-12-22-16-10-4-2-8-14(16)18-20-22/h1-4,7-10H,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQWBWFCFMMOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCCCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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